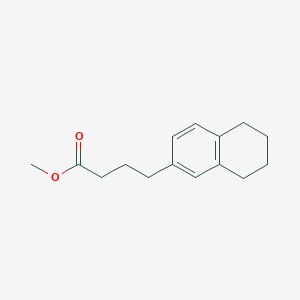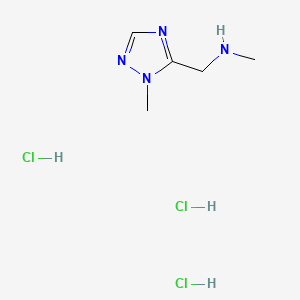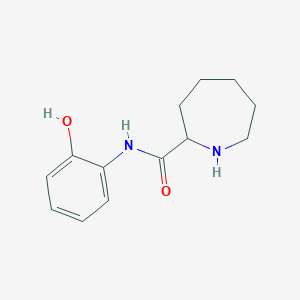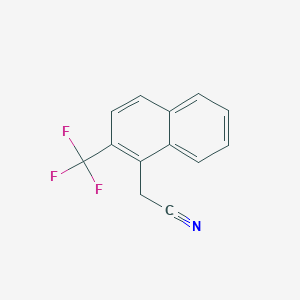
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound characterized by the presence of an isoindoline-1,3-dione moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s structure features a propanoate ester linked to an isoindoline-1,3-dione core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various functionalized esters .
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers, dyes, and agrochemicals
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the ester group.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied chemical properties and applications.
Uniqueness: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its chiral nature and the presence of both an ester and an isoindoline-1,3-dione moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
NNHVWQRYVXVZLH-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)





![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)







